methyl 2-phenoxyacetate chemical properties and structure
methyl 2-phenoxyacetate chemical properties and structure
An In-depth Technical Guide to Methyl 2-Phenoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of methyl 2-phenoxyacetate. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data and experimental methodologies.
Chemical Structure and Identifiers
Methyl 2-phenoxyacetate is an aromatic compound and a methyl ester of phenoxyacetic acid. Structurally, it consists of a phenoxy group linked to the alpha-carbon of a methyl acetate moiety.[1] This structure serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Key Identifiers:
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IUPAC Name: methyl 2-phenoxyacetate[2]
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Synonyms: Methyl phenoxyacetate, Phenoxyacetic acid methyl ester[2]
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CAS Number: 2065-23-8[1]
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Molecular Formula: C₉H₁₀O₃[1]
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Canonical SMILES: COC(=O)COC1=CC=CC=C1[2]
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InChI: InChI=1S/C9H10O3/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3[2]
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InChIKey: BZCKRPHEZOHHBK-UHFFFAOYSA-N[2]
Caption: Chemical structure of methyl 2-phenoxyacetate.
Physicochemical Properties
Methyl 2-phenoxyacetate is a clear, colorless to pale yellow liquid at temperatures above 30°C and a white solid below this temperature.[3] It is characterized by a faint, sweet odor.[1] The compound is slightly soluble in water but soluble in many organic solvents.[1][4]
| Property | Value | Reference |
| Molecular Weight | 166.17 g/mol | [2] |
| Melting Point | 97 - 100 °C (Note: Conflicting data, another source states it is a liquid ≥ 30°C) | [3][4] |
| Boiling Point | 243 - 245 °C at 760 mmHg | [1][3] |
| Density | 1.149 - 1.15 g/cm³ at 18-25 °C | [3][4] |
| Refractive Index | 1.513 - 1.514 at 20 °C | [3][4] |
| Flash Point | >112 °C (>230 °F) | [3][5] |
| Water Solubility | Slightly soluble | [1][4] |
| LogP | 1.41 | [1] |
| Vapor Pressure | 0.0294 mmHg at 25°C | [1] |
Experimental Protocols
Several methods for the synthesis of methyl 2-phenoxyacetate have been reported, primarily involving the reaction of a phenoxide with a methyl haloacetate or the esterification of phenoxyacetic acid.
Protocol 1: Synthesis from Phenol and Methyl Bromoacetate
This method is a classic example of the Williamson ether synthesis followed by esterification in a one-pot reaction.
Methodology:
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Phenol (9.94 g, 105.6 mmol) and methyl bromoacetate (10 mL, 105.6 mmol) are dissolved in 250 mL of acetone in a reaction flask.[3]
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Potassium carbonate (K₂CO₃, 21.89 g, 158 mmol) and potassium iodide (KI, 5 g, 30 mmol) are added to the mixture.[3] The K₂CO₃ acts as a base to deprotonate the phenol, and KI facilitates the substitution reaction.
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The mixture is heated to reflux and stirred overnight.[3]
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After cooling, the solid inorganic salts are removed by filtration.[3]
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The resulting solution is concentrated under reduced pressure to remove the acetone.[3]
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Deionized water (200 mL) is added to the residue, and the aqueous phase is extracted three times with 50 mL portions of ethyl acetate.[3]
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.[3]
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The ethyl acetate is removed in vacuo to yield the final product, typically as a slightly yellow liquid.[3] A reported yield for this method is approximately 80%.[3]
Protocol 2: Esterification of Phenoxyacetic Acid
This protocol involves the direct esterification of phenoxyacetic acid with methanol using a solid-phase catalyst.
Methodology:
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In a three-necked flask, add 400 g of methanol, 500 g of phenoxyacetic acid, and 2.5-9.5 g of an aluminum phosphate molecular sieve as the catalyst.[6]
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Add 700 g of a water-entraining solvent such as benzene, toluene, or cyclohexane.[6]
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Heat the mixture to reflux. Water produced during the esterification is removed azeotropically.[6]
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Once the reaction is complete (as determined by monitoring, e.g., TLC or GC), the mixture is cooled.
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The aluminum phosphate catalyst is filtered out.[6]
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The solvent and any remaining water are removed by distillation.
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The final product, methyl phenoxyacetate, is purified by vacuum distillation.[6]
Caption: General workflow for the synthesis of methyl 2-phenoxyacetate.
Biological and Chemical Applications
Methyl 2-phenoxyacetate is a versatile compound with applications in several industries.
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Pharmaceutical Synthesis: It serves as a key acylating agent in the synthesis of loracarbef, a carbacephalosporin antibiotic.[3] The phenoxyacetyl side chain is crucial for the activity of certain beta-lactam antibiotics.
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Agrochemicals: The compound is used as a herbicide.[1] Derivatives of aryloxyacetic acid are known to be inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicide development.[7] While specific signaling pathways for methyl 2-phenoxyacetate are not extensively detailed, its mode of action is related to the broader class of phenoxy herbicides which can mimic plant growth hormones, leading to uncontrolled growth and eventual death of susceptible plants.
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Fragrance and Cosmetics: Due to its faint, sweet odor, it is used as a fragrance ingredient in perfumes and cosmetics.[1]
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Chemical Intermediate: It is a building block for producing other chemicals, such as 2-phenoxy-ethanol, through reduction of the ester group.[1]
Safety and Handling
Hazard Identification:
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May cause skin irritation (H315).[2]
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Causes serious eye irritation (H319).[2]
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May cause respiratory irritation (H335).[2]
Precautionary Measures:
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Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4]
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Storage: Store in a cool, dry place in a tightly sealed container.[1]
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Incompatibilities: Avoid contact with strong oxidizing agents.[4]
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Decomposition: Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]
This guide provides a detailed overview of methyl 2-phenoxyacetate, summarizing its chemical properties, synthesis, and applications for a technical audience. The provided protocols and data are intended to support further research and development activities involving this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 4. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 6. CN101434542A - Preparation of methyl phenoxyacetate - Google Patents [patents.google.com]
- 7. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]
